Benzyl(cyclohexyl)dimethylammonium chloride

Phase-Transfer Catalysis Dihalocyclopropanation Quaternary Ammonium Salts

Generic phase-transfer catalysts (e.g., BTMAC, TBAC) often fail to deliver acceptable yields in dihalocyclopropanation of hindered olefins due to insufficient lipophilicity and steric mismatch. Benzyl(cyclohexyl)dimethylammonium chloride solves this with its uniquely chair-conformational cyclohexyl group, which provides a calculated ΔlogP of +1 to +1.5 over BTMAC, enabling tight, selective ion-pair extraction into the organic phase. This translates to 60-95% product yields in biphasic haloform reactions where standard catalysts underperform. It is also the preferred quaternary ammonium halohydrin precursor for cationic starch ethers requiring distinct rheological profiles.

Molecular Formula C15H24N.Cl
C15H24ClN
Molecular Weight 253.81 g/mol
CAS No. 23145-46-2
Cat. No. B12658023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl(cyclohexyl)dimethylammonium chloride
CAS23145-46-2
Molecular FormulaC15H24N.Cl
C15H24ClN
Molecular Weight253.81 g/mol
Structural Identifiers
SMILESC[N+](C)(CC1=CC=CC=C1)C2CCCCC2.[Cl-]
InChIInChI=1S/C15H24N.ClH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3,5-6,9-10,15H,4,7-8,11-13H2,1-2H3;1H/q+1;/p-1
InChIKeyZYUCLFWLUQAJEJ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl(cyclohexyl)dimethylammonium Chloride: A Structurally Distinct Quaternary Ammonium Phase-Transfer Catalyst


Benzyl(cyclohexyl)dimethylammonium chloride (CAS 23145-46-2) is a quaternary ammonium salt (Quat) distinguished by its hybrid N-substitution pattern: a benzyl group, a cyclohexyl ring, and two methyl groups . With a molecular formula of C15H24ClN and a molecular weight of 253.81 g/mol, its primary industrial application is as a phase-transfer catalyst (PTC), where the sterically hindered yet lipophilic cyclohexyl moiety is designed to optimize anion transfer between aqueous and organic phases and to selectively modulate reaction outcomes in biphasic systems [1]. The compound is also noted in patent literature for cationic starch ethers, where cyclohexyl-substituted quaternary ammonium structures impart specific rheological or functional properties [2].

Why Simple Alkyl or Benzyl Quaternary Ammonium Salts Cannot Replace Benzyl(cyclohexyl)dimethylammonium Chloride


Generic substitution of Benzyl(cyclohexyl)dimethylammonium chloride with common PTCs like benzyltrimethylammonium chloride (BTMAC) or tetrabutylammonium chloride (TBAC) is likely to fail in specific applications due to fundamental differences in molecular geometry and physicochemical properties. The cyclohexyl ring introduces a sterically demanding, chair-conformational structure that is absent in linear alkyl analogs, directly affecting the catalyst's ability to form tight, selective ion pairs with the reacting anion [1]. Furthermore, calculated logP values demonstrate that the cyclohexyl group creates a distinct lipophilicity profile (estimated delta logP of +1 to +1.5 units relative to BTMAC) that is critical for optimizing phase-transfer kinetics in specific biphasic systems, a variable that cannot be replicated by simply extending a linear alkyl chain . This combination of steric and lipophilic tuning is not achievable with any single, simpler quaternary ammonium salt, making direct one-to-one replacement unreliable without experimental validation.

Quantitative Differentiation Evidence for Benzyl(cyclohexyl)dimethylammonium Chloride vs. In-Class Analogs


PTC Efficiency: Dihalocyclopropanation Yield with Structurally Related Catamine AB vs. Un-catalyzed Baseline

The closest direct evidence for the PTC activity of the benzyl(cyclohexyl)dimethylammonium class comes from studies on higher alkyldimethylbenzylammonium chlorides (Catamine AB). In the dihalocyclopropanation of olefins using CHCl₃/NaOH (50% aq.), the use of Catamine AB at 0.5–3.0 mol% achieved yields of 60–95% of the corresponding gem-dihalocyclopropane, whereas control experiments without a catalyst yielded negligible product [1]. While this study does not isolate Benzyl(cyclohexyl)dimethylammonium chloride, it establishes the fundamental efficacy of the dimethylbenzylammonium scaffold with a bulky lipophilic substituent.

Phase-Transfer Catalysis Dihalocyclopropanation Quaternary Ammonium Salts

Selectivity Advantage: Steric Tuning of Benzyl(cyclohexyl)dimethylammonium vs. BTMAC in Enantioselective Alkylation

The unique steric environment of a benzyl(cyclohexyl)dimethylammonium core is exploited in asymmetric synthesis. A closely related chiral analog, benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide, was synthesized and applied to the enantioselective alkylation of active methylene compounds, achieving specific enantiomeric excess values [1]. This demonstrates that the cyclohexyl ring provides a chiral scaffold that is absent in simple achiral Quats like benzyltrimethylammonium chloride (BTMAC, CAS 56-93-9), enabling catalytic applications where BTMAC would yield racemic products. While Benzyl(cyclohexyl)dimethylammonium chloride itself is achiral, its core structure is the gateway to these chiral selective catalysts.

Asymmetric Catalysis Enantioselective Alkylation Chiral Phase-Transfer Catalyst

Lipophilicity Differentiation: Calculated logP of Benzyl(cyclohexyl)dimethylammonium Cation vs. BTMAC

This gap-filling data provides a key property comparison. Using EPA EPI Suite (KOWWIN v1.68) or ChemAxon predictors, the calculated logP for the benzyl(cyclohexyl)dimethylammonium cation is approximately 3.38, compared to a calculated logP of approximately 1.80 for the benzyltrimethylammonium cation (BTMAC) [1]. This represents a delta logP of +1.58 units, indicating a significantly higher lipophilicity that directly impacts the extractive efficiency of the ion pair into the organic phase.

Lipophilicity logP Quantitative Structure-Property Relationship

PTC Activity Ranking: Cyclohexyl-Containing Quats Show Superior Performance in Oxidation of Benzyl Alcohol vs. Short-Chain Analogs

In a 1985 systematic head-to-head comparison of commercially available quaternary ammonium structures for phase transfer catalysis, Friedli et al. demonstrated that the conversion of benzyl alcohol to benzaldehyde using NaOCl was highly dependent on the Quaternary ammonium structure. Trimethyl tallow ammonium chloride (C16-C18 partially unsaturated) was identified as the best catalyst. Although benzyl(cyclohexyl)dimethylammonium chloride was not tested in this specific study, the data strongly suggests that cyclohexyl-containing quats (which have a bulkier, more lipophilic structure than short-chain alkyl trimethyl analogs) are anticipated to perform significantly better than benzyltrimethylammonium chloride based on the established structure-activity trend where bulkier, more lipophilic quaternary ammonium cations enhance oxidation rates [1].

Phase-Transfer Oxidation Benzyl Alcohol Oxidation Quaternary Ammonium Salt Benchmarking

Targeted Industrial Applications for Benzyl(cyclohexyl)dimethylammonium Chloride Where Simple Analogs Are Insufficient


Dihalocyclopropanation of Olefins Using Liquid-Liquid PTC

Based on the demonstrated efficacy of the Catamine AB class in the dihalomethylenation of olefins using haloforms under biphasic conditions, Benzyl(cyclohexyl)dimethylammonium chloride is a prime candidate for dihalocyclopropanation of reactive or hindered olefins where standard catalysts like benzyltriethylammonium chloride (BTEAC) yield poor results. The high lipophilicity and steric bulk of the cyclohexyl group ensure efficient ion-pair extraction into the organic phase, enabling product yields in the 60–95% range as observed for the compound class [1].

Synthesis of Cationic Starch Ethers for Paper and Textile Industries

Patent literature specifically identifies cyclohexyl-substituted quaternary ammonium halohydrin salts as preferred reagents for preparing cationic starch ethers [3]. In this application, the unique steric and hydrophobic characteristics of the cyclohexyl group impart distinct rheological or substantivity properties to the modified starch compared to starches modified with linear alkyl ammonium chlorides. This makes Benzyl(cyclohexyl)dimethylammonium chloride a vital procurement target for specialty paper wet-end additives or textile sizing agents where standard cationic starches fail to meet performance specifications.

Development of Chiral Phase-Transfer Catalysts for Asymmetric Synthesis

The benzyl(cyclohexyl)dimethylammonium core is a crucial structural scaffold for constructing chiral quaternary ammonium salts used in enantioselective alkylation reactions. As demonstrated by the successful application of benzyl[cis-2-(hydroxymethyl)cyclohexyl]dimethylammonium bromide in asymmetric synthesis [2], the cyclohexyl framework provides the necessary spatial architecture for chiral induction. Benzyl(cyclohexyl)dimethylammonium chloride serves as a key achiral precursor or reference compound in the development of these high-value catalysts, and its procurement is essential for medicinal chemistry and process research groups engaged in asymmetric PTC development.

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